5-(Aminomethyl)picolinonitrile

Procurement Quality Control Analytical Characterization

Procure 5-(Aminomethyl)picolinonitrile (CAS 181130-14-3) for your medicinal chemistry and process development programs. This bifunctional pyridine building block features the critical 5-aminomethyl/2-cyano regiochemistry required for synthesizing dipeptide amidine-based thrombin inhibitors, as documented in patent literature. Unlike generic isomers, only this specific spatial arrangement delivers the reactivity needed for target binding. Insist on a verified purity of 97% to ensure experimental reproducibility—uncharacterized 'as-is' material introduces unacceptable risk of confounding impurities and batch failures.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 181130-14-3
Cat. No. B061862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)picolinonitrile
CAS181130-14-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)C#N
InChIInChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2
InChIKeyZIFSWCUCJMIKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)picolinonitrile (CAS 181130-14-3) for Research & Development Procurement: Core Specifications


5-(Aminomethyl)picolinonitrile (CAS 181130-14-3), systematically known as 5-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound characterized by a pyridine ring substituted with a nitrile group at the 2-position and an aminomethyl group at the 5-position [1]. With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol, this compound serves as a versatile intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its chemical structure features a primary amine and a cyano group, providing distinct reactive handles for further derivatization .

Why Generic Substitution of 5-(Aminomethyl)picolinonitrile Fails: Critical Regiochemistry and Functional Group Distinctions


Generic substitution of 5-(Aminomethyl)picolinonitrile with closely related analogs such as 3-(Aminomethyl)picolinonitrile, 6-(Aminomethyl)picolinonitrile, or other aminomethyl-pyridine carbonitriles is not feasible for procurement and research applications due to the compound's specific regiochemistry . The precise positioning of the aminomethyl group at the 5-position relative to the 2-cyano group on the pyridine ring dictates its unique reactivity profile and its suitability as a precursor for synthesizing specific target molecules [1]. The bifunctional nature—combining a primary amine and a nitrile—is common among this class, but the spatial arrangement of these groups is the critical factor determining the structure of the final downstream compounds, particularly in medicinal chemistry where a specific isomer is required for target binding or to enable a specific synthetic route [2]. Therefore, substituting a different regioisomer would lead to a different final product and is not an acceptable alternative.

Quantitative Evidence Guide for 5-(Aminomethyl)picolinonitrile Procurement: Differentiating Data for Scientific Selection


Defined Purity Grade vs. Uncharacterized AldrichCPR Offerings

A key differentiator for procurement is the level of analytical characterization provided by the vendor. While 5-(Aminomethyl)picolinonitrile is available from multiple suppliers, offerings differ significantly in quality assurance. For example, some suppliers provide the product with a specified minimum purity of 97% . In contrast, the product offered through the Sigma-Aldrich AldrichCPR collection is sold 'as-is' with no analytical data collected and without any warranty of fitness for a particular purpose .

Procurement Quality Control Analytical Characterization

Precursor for Specific Pharmaceutical Intermediates: Thrombin Inhibitors

5-(Aminomethyl)picolinonitrile is explicitly identified as a key intermediate in the synthesis of certain dipeptide amidines, which are potent thrombin inhibitors, as detailed in a patent describing their preparation and use [1]. While other aminomethyl-pyridine isomers may serve as building blocks, the specific 5-substituted picolinonitrile is required to construct the precise molecular architecture of the claimed inhibitors [1].

Medicinal Chemistry Drug Discovery Thrombin Inhibition

Validated Synthesis Route via Catalytic Hydrogenation

A novel industrial process for preparing 2-aminomethylpyridine derivatives, a class that includes 5-(Aminomethyl)picolinonitrile, has been patented [1]. This process involves the catalytic hydrogenation of a corresponding 2-cyanopyridine derivative using Raney nickel in acetic acid, achieving yields of more than 95% and minimizing dehalogenation byproducts to less than 0.1% [1]. This contrasts with earlier methods that suffered from dehalogenation or required expensive and sensitive catalysts like palladium [1].

Process Chemistry Synthetic Methodology Scale-up

Recommended Application Scenarios for 5-(Aminomethyl)picolinonitrile Based on Verified Evidence


As a Key Building Block in the Synthesis of Thrombin Inhibitors

Procurement of 5-(Aminomethyl)picolinonitrile is scientifically justified for research groups engaged in the synthesis and optimization of dipeptide amidine-based thrombin inhibitors, as established in patent literature where this compound serves as a critical precursor [1].

For Process Chemistry Studies Requiring a High-Yielding, Scalable Intermediate

Given the existence of a validated industrial process for its synthesis [1], 5-(Aminomethyl)picolinonitrile is a superior choice for process development activities. Its selection is supported by the documented high yield (>95%) and minimal byproduct formation (<0.1%) associated with the Raney nickel-catalyzed hydrogenation method [1], which ensures a reliable and cost-effective supply chain for larger-scale research.

In Research Demanding Fully Characterized and High-Purity Chemical Intermediates

For applications where reproducibility and purity are paramount, such as lead optimization or advanced medicinal chemistry, procurement decisions should be guided by the available purity specifications. Selecting vendors that supply 5-(Aminomethyl)picolinonitrile with a defined purity of 97% [1], rather than uncharacterized 'as-is' materials , is essential for maintaining experimental rigor and avoiding confounding results from unknown impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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